Home > Products > Screening Compounds P128615 > N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide - 892849-06-8

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Catalog Number: EVT-2511187
CAS Number: 892849-06-8
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) [, ]

  • Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It exhibits excellent oral pharmacokinetic properties and superior efficacy and tolerability in tumor xenograft models. [] Research indicates it has a desirable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials. [] A separate study also explores various solid forms of AC220 for potential use in treating diseases. []

2. AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile) []

  • Compound Description: AS601245 acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor, demonstrating neuroprotective properties. [] Studies show it provides significant protection against neuron loss after both global and focal cerebral ischemia in animal models. [] This neuroprotective effect stems from its JNK inhibition, leading to reduced c-Jun expression and phosphorylation. []

3. 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide []

  • Compound Description: This compound serves as a precursor for synthesizing a novel Schiff base ligand. [] When complexed with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), these complexes display notable anti-inflammatory and anticancer activities. []

4. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate []

  • Compound Description: This compound's crystal structure reveals a dihedral angle of 79.3° between the benzothiazole ring system and the methylphenyl ring. [] Intermolecular hydrogen bonds and π–π stacking interactions dictate its crystal packing. []

5. N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) []

  • Compound Description: These two organic compounds are classified as potential nonlinear optical materials. [] Studies involve their synthesis, single crystal growth, and thorough characterization using various spectroscopic techniques, along with thermal analysis and biological activity assessments. [] They show promising antibacterial and antifungal activities. []

6. N-(1,3-Benzothiazol-2-yl)-4-aminobenzamide []

  • Compound Description: This compound demonstrates effective corrosion inhibition for mild steel in a hydrochloric acid medium. [] Its efficiency increases with higher concentrations, effectively reducing the corrosion rate. [] FTIR and NMR studies confirm the structure and compound within this inhibitor. []

7. Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate []

  • Compound Description: The crystal structure of this compound reveals an almost planar conformation between the benzothiazole and benzene rings. [] It forms centrosymmetric dimers in its crystal structure due to intermolecular hydrogen bonding. []

8. 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one []

  • Compound Description: This compound serves as a ligand (with an O,N-donor site) to create mononuclear Cu(II), Co(II), and Ni(II) complexes. [] These complexes show higher antibacterial activity than the free ligand. [] Additionally, they exhibit significant cleavage activity against supercoiled pUC18 DNA and demonstrate promising anticancer properties in vitro. []

9. 6-(3,4-Difluorobenzoyl)-3-[2-(4-pyridyl)ethyl]-1,3-benzothiazol-2(3H)-one []

  • Compound Description: This benzothiazolinone derivative possesses potential pharmacological activity. [] Its non-planar structure, confirmed by NMR, IR, and X-ray diffraction, shows the pyridine and difluorobenzene groups positioned above and below the benzothiazole ring. []

10. Diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate []

  • Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the benzene and benzothiazole rings. [] The crystal structure also displays weak intermolecular hydrogen bonds leading to the formation of layers parallel to a specific plane. []

11. N-(1,3-benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides (X = F, Cl, Br) []

  • Compound Description: This series of hydrazonylsulfones and their iminotautomers have been studied for their optical properties and biological potential. [] Crystal structures for the fluorine, chlorine, and bromine derivatives reveal common structural features, including classical hydrogen bonds and π···π interactions that contribute to their solid-state packing. []

12. N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide []

  • Compound Description: This compound has been synthesized and characterized using spectroscopic techniques. [] It displays notable antibacterial and antifungal activities against various strains. [] Furthermore, it shows promising anticancer activity against MDA-MB-231 breast cancer cells. []

13. 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones []

  • Compound Description: This series of compounds acts as serotonin3 (5-HT3) receptor antagonists. [] Studies show their synthesis and evaluation for 5-HT3 antagonism in biological assays. [] One compound, 3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-one, demonstrated potent 5-HT3 antagonism in isolated guinea pig ileum. []

14. Bis[2-(1,3-benzothiazol-2-yl)phenyl-κ2 C 1,N][1,3-bis(4-bromophenyl)propane-1,3-dionato-κ2 O,O′]iridium(III) []

  • Compound Description: This iridium (III) complex features two 2-(1,3-benzothiazol-2-yl)phenyl ligands and a 1,3-bis(4-bromophenyl)propane-1,3-dionate ligand. [] Its structure reveals a distorted octahedral geometry around the iridium atom. []

15. N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds []* Compound Description: These compounds, derived from 1,3-benzothiazole, were evaluated for anti-tumor activity. [] One specific compound (2b) exhibited significant cytotoxicity against various cancer cell lines. [] Further apoptosis assays supported these findings. []* Relevance: This group, sharing the 1,3-benzothiazole core with N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, emphasizes the potential of this structural motif for developing anticancer agents.

16. {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone []* Compound Description: The crystal structure of this compound reveals specific dihedral angles between the benzothiazole ring, the 4-chlorophenylmethanone unit, and the 5-chlorophenyl ring. [] A three-dimensional network is formed due to C—H⋯N hydrogen bonds and other intermolecular interactions. [] * Relevance: This compound, although structurally different from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, highlights the 1,3-benzothiazole unit's role in forming supramolecular architectures through various intermolecular interactions.

17. N‐(1,3‐Benzo­thia­zol‐2‐yl)‐4‐(di­methyl­amino)­benzyl­amine []* Compound Description: This compound crystallizes with eight molecules in a specific space group, exhibiting two crystallographically independent molecules. [] Intermolecular interactions, including C—H⋯π and π–π interactions, contribute to the molecular packing. []* Relevance: Although structurally different from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, it features the 1,3-benzothiazole scaffold, illustrating this unit's role in constructing compounds with distinct solid-state arrangements.

18. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate []* Compound Description: The crystal structure analysis of this compound reveals specific dihedral angles between the benzothiazole, benzene, and pyridine rings. [] A network of hydrogen bonds and π–π interactions contributes to the stability of its crystal structure. []* Relevance: Although structurally different from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, it incorporates the 1,3-benzothiazole moiety, indicating this structure's propensity to engage in intermolecular interactions, influencing the solid-state packing and potentially influencing physicochemical properties.

19. 4-ethyl-1,3-dihydro-5-4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H- imidazol-2-one []

  • Compound Description: This compound shows cardiotonic activity but suffers from low bioavailability. [] To improve its bioavailability, researchers synthesized N-acyl prodrug derivatives. [] One such derivative significantly enhanced the compound's bioavailability while maintaining its cardiotonic profile. []

20. N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []* Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor. [] It effectively suppresses the production of TNF-alpha, a proinflammatory cytokine, in vitro and in vivo. [] Its good bioavailability and efficacy in a rat arthritis model led to its selection as a clinical candidate for treating rheumatoid arthritis. []* Relevance: Though structurally distinct from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, this compound illustrates the potential of targeting specific enzymes involved in inflammatory pathways for therapeutic development.

21. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl) imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]pip erid -4-yl]amino]propionate (SR 121787) []* Compound Description: SR 121787 is an orally active non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. [] It metabolizes in vivo to its active diacid form, which demonstrates potent antiplatelet aggregation activity. [] It shows promising antithrombotic properties and is well-tolerated in animal studies. []* Relevance: While structurally distinct from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, this compound emphasizes the significance of targeting the GpIIb-IIIa receptor for developing antithrombotic agents.

22. N-(1,3-Benzothiazol-2-yl)acetamide []* Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, connected through N—H⋯N hydrogen bonds. [] These dimers further stack along a specific crystallographic direction. []* Relevance: This compound shares the core 1,3-benzothiazole structure with N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, highlighting the ability of this scaffold to form hydrogen-bonded networks in the solid state, potentially influencing its physical properties.

23. N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine []

  • Compound Description: This compound, characterized by X-ray crystallography, possesses three benzothiazole units arranged in a pseudo-C3 conformation. [] Intermolecular C—H⋯N contacts and π–π interactions contribute to its crystal packing. []

24. 2-( p substituted benzylidene )-3-( 5-ethyl-1 , 3 , 4-thiadiazol-2-yl ) thiazolidin-4-ones []* Compound Description: This group of compounds was synthesized and tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []* Relevance: While structurally different from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, this research underscores the ongoing exploration of heterocyclic compounds for discovering new antibacterial agents.

25. 4-Amino-N-(1,3-Benzothiazol-2-yl) benzenesulphonamide Derivatives []

  • Compound Description: This group of compounds, featuring a benzothiazole core and a sulfonamide moiety, were synthesized and evaluated for their in vitro antimicrobial activity. [] They showed promising activity against bacterial, fungal, and mycobacterial strains. []

26. 1-(1,3-benzothiazol-2-yl)-2-imidazolidinethiones []* Compound Description: These compounds are synthesized through a reaction involving N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines with carbon disulfide, involving a [, ] sigmatropic shift. [] The reactivity of these compounds was further explored through acetylation and Mannich-type reactions, resulting in new derivatives. []* Relevance: Sharing the 1,3-benzothiazole core with N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, these compounds exemplify the use of this scaffold in constructing diverse heterocyclic systems through specific chemical transformations.

27. 1‐Butyl‐3‐(4‐chloro‐1,3‐benzothia­zol‐2‐yl)urea monohydrate []* Compound Description: The crystal structure of this compound shows a planar structure with the butyl group and chlorobenzothiazolylurea moiety. [] Water molecules within the crystal lattice interact with the urea derivative through hydrogen bonding, forming structural columns. []* Relevance: This compound, sharing the 1,3‐benzothia­zol‐2‐yl)urea core with N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, suggests that variations in substituents on this scaffold can lead to different intermolecular interactions and potentially impact their solid-state properties.

28. 1‐(4‐Chloro‐1,3‐benzothia­zol‐2‐yl)‐3‐propyl­urea monohydrate []* Compound Description: Similar to the butyl derivative, this compound also exhibits a planar structure with the propyl group and chlorobenzothiazolylurea moiety. [] It forms a network of hydrogen bonds involving water molecules within the crystal lattice. []* Relevance: This compound, closely related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, further demonstrates the role of substituents in modulating intermolecular interactions and crystal packing within this class of compounds.

29. 2-{amino}acetic acid []* Compound Description: The crystal structure of this compound shows a small dihedral angle between the benzothiazole and benzene rings. [] Intermolecular hydrogen bonds connect the molecules, forming chains and a three-dimensional network within the crystal. []* Relevance: While structurally similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, this compound highlights the potential of this chemical class to form well-defined supramolecular architectures through hydrogen bonding interactions.

30. 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide []* Compound Description: 5-NBA and its derivative, N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide, showed promising activity in reducing protein misfolding and aggregation associated with diseases like Alzheimer's and Parkinson's. []
Relevance:* While structurally distinct from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, 5-NBA and its derivative highlight the potential of exploring benzothiazole derivatives for developing therapeutics targeting protein misfolding disorders.

31. {μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)] []* Compound Description: This compound serves as a model for the active site of [FeFe]-hydrogenase, an enzyme important in hydrogen metabolism. [] The structure reveals a butterfly-shaped Fe2S2 core, with the N-substituted azadithiolate ligand coordinating to the iron centers. [] * Relevance: While structurally distinct from N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, this complex showcases the use of the 1,3-benzothiazole motif in bioinorganic chemistry, specifically for modeling the active sites of metalloenzymes.

Source and Classification

The compound is derived from the benzothiazole class, which is known for its diverse pharmacological properties. Benzothiazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly for anti-inflammatory and anti-cancer activities. N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide represents a specific modification that may enhance its biological activity compared to other derivatives within the same class .

Synthesis Analysis

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves several key steps:

  1. Formation of Benzothiazole Ring: The initial step involves synthesizing the benzothiazole ring through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  2. Alkylation: The introduction of the ethyl group is achieved via an alkylation reaction using an ethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  3. Methoxylation: The methoxy group is introduced by reacting the benzamide derivative with methanol in the presence of an acid catalyst.
  4. Amidation: Finally, the amide bond is formed by reacting the benzothiazole derivative with benzoyl chloride or a similar acylating agent in the presence of a base like triethylamine .

These steps are crucial for obtaining the desired compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be described as follows:

  • Molecular Formula: C_{13}H_{13}N_{3}O_{2}S
  • Molecular Weight: Approximately 273.33 g/mol
  • Structural Features:
    • A benzothiazole ring system that contributes to its aromatic character and potential biological activity.
    • An ethyl substituent at the 4-position enhances lipophilicity.
    • A methoxy group at the 2-position influences electronic properties and reactivity.

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions:

  1. Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
  2. Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
  3. Oxidation: The ethyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions provide pathways for further functionalization and modification of the compound for various applications .

Mechanism of Action

The mechanism of action for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific biological targets. It may exert antimicrobial effects by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it could influence signaling pathways associated with inflammation or cancer cell proliferation through enzyme inhibition or receptor modulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Reported melting point ranges from 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

These properties are essential for determining its suitability for various applications in medicinal chemistry .

Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential anti-inflammatory and anticancer properties.
  2. Biological Studies: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with desired biological activities.

The ongoing research into this compound highlights its potential significance in drug development and therapeutic applications .

Properties

CAS Number

892849-06-8

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Molecular Formula

C17H16N2O2S

Molecular Weight

312.39

InChI

InChI=1S/C17H16N2O2S/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

OIOVDOPHPYENQT-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.